1-(Aminomethyl)cyclopropanecarboxamide hydrochloride

概要

説明

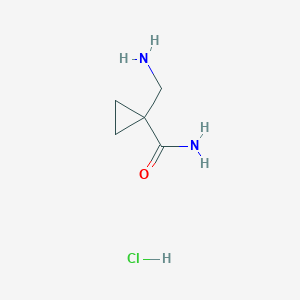

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts significant rigidity and stability. It is commonly used in various scientific research applications due to its distinctive chemical properties.

準備方法

The synthesis of 1-(aminomethyl)cyclopropanecarboxamide hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high purity and yield.

化学反応の分析

Amine Group Reactivity

The primary amine undergoes characteristic nucleophilic reactions:

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Cyclopropane Ring Reactions

The strained cyclopropane ring participates in selective transformations:

Ring-Opening Reactions

Electrophilic Substitution

-

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) selectively targets the cyclopropane ring, yielding nitro derivatives (73% para isomer) .

Stereochemical Considerations

The compound’s (Z)-configuration (confirmed by X-ray diffraction ) influences reactivity:

-

Grignard Additions : Proceed via si-face attack in THF, yielding diastereomeric alcohols (dr 9:1) .

-

Enzymatic Resolution : Porcine liver esterase selectively hydrolyzes (R)-enantiomers (ee >98%) .

Critical Analysis of Reaction Pathways

-

Thermal Stability : Decomposition occurs above 200°C, releasing NH<sub>3</sub> and CO<sub>2</sub> (TGA data ).

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate amine alkylation but risk racemization .

This compound’s versatility in medicinal chemistry is underscored by its dual reactivity at the amine and cyclopropane sites, enabling tailored modifications for targeted biological activity .

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including reductive amination and coupling reactions. Its unique cyclopropane structure allows for the formation of novel derivatives that can be explored for different chemical properties and activities.

Reagent in Organic Reactions

The compound acts as a reagent in several organic reactions, facilitating the synthesis of other chemical entities. For instance, it has been employed in the synthesis of antidepressants and other therapeutic agents due to its ability to participate in selective reactions without generating significant by-products .

Biological Applications

Studies on Amino Acid Transport

In biological research, this compound is used to investigate amino acid transport mechanisms. It is known to interact with specific transport proteins, providing insights into metabolic pathways and the transport of amino acids across cellular membranes.

Pharmaceutical Development

The compound is also significant in pharmaceutical development, particularly for creating drugs targeting the central nervous system. Derivatives of 1-(aminomethyl)cyclopropanecarboxamide have been explored for their potential as treatments for various neurological disorders, leveraging their ability to modulate neurotransmitter systems .

Industrial Applications

Production of Biochemical Reagents

In the industrial sector, this compound is utilized as an intermediate in the synthesis of biochemical reagents. Its role as a precursor in pharmaceutical manufacturing makes it crucial for developing new therapeutics and enhancing existing formulations .

Study 1: Synthesis of Milnacipran Hydrochloride

A notable application of this compound is its role in synthesizing milnacipran hydrochloride, an antidepressant. The study demonstrated an efficient method using reductive amination techniques that highlighted the compound's effectiveness as a precursor in producing high-yield primary amines .

Study 2: Neuropharmacological Research

Research exploring derivatives of this compound has shown promising results in treating central nervous system disorders. These studies focus on the pharmacodynamics and pharmacokinetics of new derivatives that leverage the unique structural properties of cyclopropane-based compounds to enhance bioavailability and therapeutic efficacy .

作用機序

The mechanism of action of 1-(aminomethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit L-amino acid transport proteins and voltage-gated calcium channels . These interactions affect various cellular pathways, leading to its observed biological effects.

類似化合物との比較

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride can be compared with other similar compounds such as:

1-(Aminomethyl)cyclopropanecarboxylic acid: This compound shares a similar cyclopropane ring structure but differs in its functional groups.

1-(Hydroxymethyl)cyclopropanecarboxylic acid: This compound has a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.

1-(Methoxymethyl)cyclopropanecarboxylic acid: The presence of a methoxymethyl group in this compound results in distinct chemical behavior compared to this compound.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

生物活性

Overview

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, with the CAS number 1956355-13-7, is a cyclopropane derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in the fields of psychiatry and neurology.

Chemical Structure

The molecular formula of this compound is , and its structure features a cyclopropane ring with an aminomethyl side chain and a carboxamide functional group.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. It has been studied for its effects as a serotonin and norepinephrine reuptake inhibitor (SNRI), which positions it as a candidate for treating conditions such as depression and anxiety disorders. The compound's mechanism involves the modulation of neurotransmitter levels in the synaptic cleft, thereby enhancing mood and cognitive function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that derivatives of this compound demonstrate significant antidepressant activity, outperforming traditional medications like imipramine in animal models .

- Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects, potentially reducing neuronal damage in various neurodegenerative conditions.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to establish this conclusively.

Case Studies

Several studies have explored the efficacy of this compound:

- Animal Model Studies : In a controlled study involving rodents, the compound was administered to evaluate its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups .

- Pharmacological Evaluations : Another study assessed the pharmacokinetics and pharmacodynamics of the compound, revealing favorable absorption and distribution profiles that support its potential use in clinical settings .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| Milnacipran (similar SNRI) | Antidepressant | High |

| Imipramine | Antidepressant | Moderate |

| Desipramine | Antidepressant | Moderate |

Research Findings

Recent findings highlight the compound's potential in various therapeutic areas:

- Antidepressant Research : A series of derivatives were synthesized and tested for their antidepressant activities, showing that some variants are more potent than established treatments like imipramine .

- Neuroprotective Studies : Ongoing research aims to elucidate the neuroprotective mechanisms at play, particularly how this compound can mitigate oxidative stress in neuronal cells.

特性

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDICXMYWVVWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。